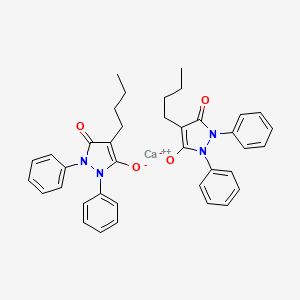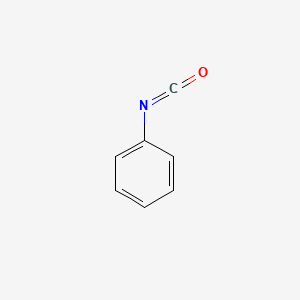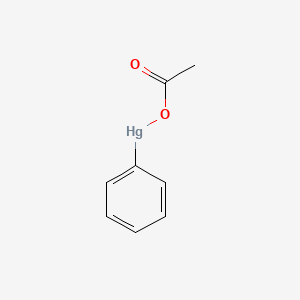
二氢卟吩乙酯
描述
3-(1’-Hexyloxyethyl)pyropheophorbide-a, commonly referred to as HPPH, is a second-generation photosensitizer derived from pyropheophorbide-α. It is primarily used in photodynamic therapy (PDT) for the treatment of various cancers. HPPH has gained attention due to its favorable photophysical properties, including its ability to generate reactive oxygen species upon light activation, which leads to the destruction of cancer cells .
科学研究应用
HPPH 具有广泛的科学研究应用,包括:
化学: HPPH 被用作各种化学反应中的光敏剂,特别是那些涉及产生活性氧的反应。
生物学: 在生物学研究中,HPPH 用于研究细胞过程以及活性氧对细胞的影响。
医学: HPPH 主要用于光动力疗法治疗癌症,例如膀胱癌、结肠癌、口腔癌、基底细胞癌、唾液腺癌、鼻咽癌、下咽癌、喉癌、食道癌、胃癌、肺癌、甲状腺癌、宫颈癌和骨肉瘤.
作用机制
HPPH 的作用机制涉及其通过特定波长的光激活。活化后,HPPH 会产生活性氧,主要是单线态氧,这会引起癌细胞的细胞损伤和凋亡。HPPH 的分子靶点包括细胞膜、线粒体和其他细胞器。 HPPH 光动力作用中涉及的途径包括细胞结构的破坏和氧化应激的诱导 .
生化分析
Biochemical Properties
HPPH interacts with various biomolecules in biochemical reactions. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Cellular Effects
HPPH has demonstrated potential cancer applications in previously presented in vivo studies . It has been shown to have higher accumulation in certain cancer cell lines compared to fibroblast cells . HPPH’s retention varied significantly among different cell lines .
Molecular Mechanism
The molecular mechanism of HPPH involves structural modifications for multimodal applications and the combination of multifunctional compounds . This leads to improved imaging localization and superior anti-tumor effects . The evolution toward third-generation photosensitizers based on HPPH involves these modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, HPPH demonstrates enhanced thermal and steric stability in lipid-based formulations . This stability is due to the presence of PEG-2 K and the HPPH that resulted from the van der Waals forces between various molecular species .
Dosage Effects in Animal Models
While specific dosage effects of HPPH in animal models were not found in the search results, it is known that HPPH has demonstrated potential cancer applications in previously presented in vivo studies .
Metabolic Pathways
HPPH is involved in several metabolic pathways. It is primarily metabolized to the inactive hydroxyphenytoin, 5-(4’-hydroxyphenyl)-5-phenylhydantoin or p-HPPH . The formation of p-HPPH proceeds via a reactive arene oxide intermediate . The enzymes involved in this metabolic step are CYP2C9 and CYP2C19 .
Transport and Distribution
It is known that HPPH has demonstrated potential cancer applications in previously presented in vivo studies .
Subcellular Localization
The subcellular localization of HPPH changes when it is conjugated with carbohydrates. The carbohydrate moieties on conjugating with HPPH altered the uptake and intracellular localization from mitochondria to lysosomes .
准备方法
合成路线和反应条件
HPPH的合成涉及焦卟啉a的修饰。合成的关键步骤是在焦卟啉a分子3位引入己氧乙基。这通常通过一系列化学反应实现,包括酯化和还原。 反应条件通常涉及使用有机溶剂和催化剂来促进所需的转化 .
工业生产方法
HPPH 的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的产量和纯度进行了优化,通常涉及先进的纯化技术,例如色谱法。 工业生产还确保符合制药应用的监管标准 .
化学反应分析
反应类型
HPPH 会发生各种化学反应,包括:
氧化: HPPH 可被氧化形成不同的衍生物,这些衍生物的光物理性质可能会有所改变。
还原: 还原反应可以改变 HPPH 分子上的官能团,潜在地增强其光动力活性。
常见试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种有机溶剂。 反应条件经过精心控制,以实现所需的转化,同时保持 HPPH 分子的完整性 .
主要形成的产物
这些反应形成的主要产物通常是具有改性光物理性质的 HPPH 衍生物。 这些衍生物通常对其在光动力疗法和其他生物医学应用中的潜在用途进行评估 .
相似化合物的比较
类似化合物
与 HPPH 类似的化合物包括其他第二代光敏剂,例如:
光敏素: 另一种广泛用于光动力疗法的光敏剂。
甲基氨基乙酰丙酸: 用于治疗日光性角化病和基底细胞癌。
替莫泊芬: 一种用于治疗头颈部癌症的光敏剂.
HPPH 的独特性
HPPH 的独特性在于其良好的光物理性质,包括其高的单线态氧量子产率及其在癌细胞中定位的能力。 这些特性使 HPPH 在光动力疗法中特别有效,在疗效和安全性方面相对于其他光敏剂具有优势 .
属性
IUPAC Name |
3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)/t21-,24?,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBADHCONCMPA-USOGPTGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6[C@H]([C@@H](C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028872 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149402-51-7 | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149402517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-HEXYLOXYETHYL)-2-DEVINYLPYROPHEOPHORBIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOB7Y3RSX0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)









